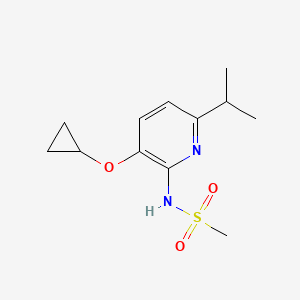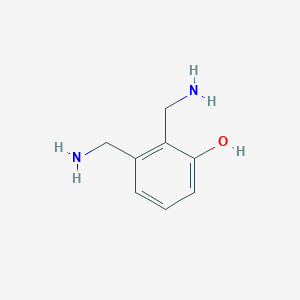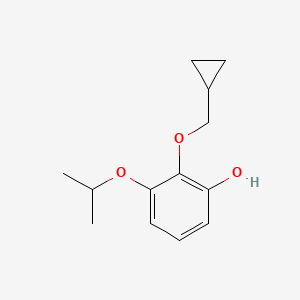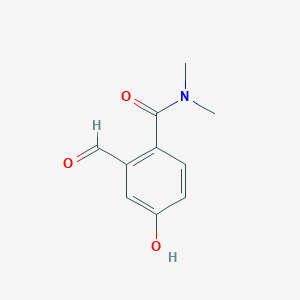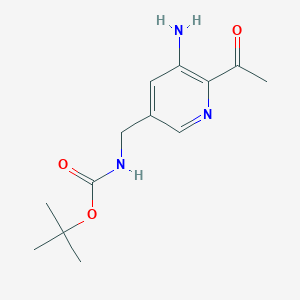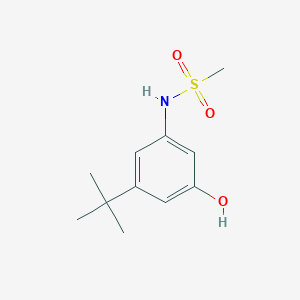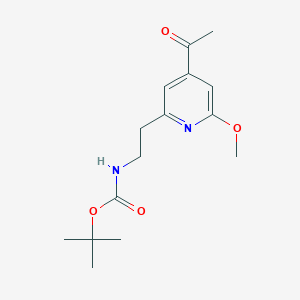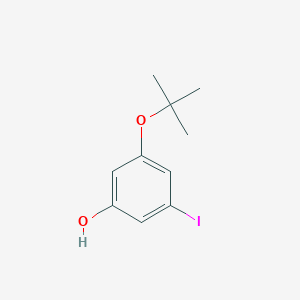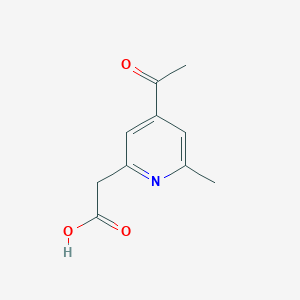
5-Cyclopropoxy-2-methylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-methylisonicotinic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group and a methyl group attached to the isonicotinic acid core
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-methylisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate precursor followed by functional group modifications to introduce the isonicotinic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
the principles of green chemistry and efficient synthetic routes are often considered to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
5-Cyclopropoxy-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: While not widely used in industrial applications, its unique chemical properties make it a valuable compound for specialized research and development projects
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methylisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Cyclopropoxy-2-methylisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the cyclopropoxy and methyl groups.
Cyclopropoxy derivatives: Compounds with similar cyclopropoxy groups but different core structures.
Methylisonicotinic acid derivatives: Compounds with similar methyl groups attached to the isonicotinic acid core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(10(12)13)9(5-11-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI Key |
YBMGKUWKGBZKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


